2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}acetic acid
CAS No.:
Cat. No.: VC13621746
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
![2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}acetic acid -](/images/structure/VC13621746.png)
Specification
Molecular Formula | C9H14N2O3 |
---|---|
Molecular Weight | 198.22 g/mol |
IUPAC Name | 2-[1-(2-methylpropyl)pyrazol-4-yl]oxyacetic acid |
Standard InChI | InChI=1S/C9H14N2O3/c1-7(2)4-11-5-8(3-10-11)14-6-9(12)13/h3,5,7H,4,6H2,1-2H3,(H,12,13) |
Standard InChI Key | XYMRQWWVPYIISB-UHFFFAOYSA-N |
SMILES | CC(C)CN1C=C(C=N1)OCC(=O)O |
Canonical SMILES | CC(C)CN1C=C(C=N1)OCC(=O)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}acetic acid denotes a pyrazole ring substituted at the 1-position with a 2-methylpropyl (isobutyl) group and at the 4-position with an oxy-acetic acid moiety. The molecular formula is C₉H₁₄N₂O₃, with a calculated molecular weight of 198.22 g/mol. This distinguishes it from the methyl-substituted analog 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid (C₆H₈N₂O₃, 156.14 g/mol) , where the isobutyl group is replaced by a methyl group.
Stereoelectronic Features
The pyrazole core adopts a planar configuration, with the isobutyl substituent at the 1-position introducing steric bulk that may influence conformational flexibility. The ether linkage at the 4-position connects the heterocycle to the acetic acid group, enabling hydrogen bonding and coordination interactions. Comparative analysis of the methyl analog’s 3D conformer suggests that the isobutyl variant would exhibit similar electronic characteristics but altered solubility and lipophilicity due to the larger alkyl chain.
Synthetic Methodologies
Coupling Reactions for Acetic Acid Derivatives
Synthesis of pyrazole-oxy-acetic acid derivatives typically involves coupling reactions between pyrazole intermediates and activated acetic acid precursors. For example, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1152582-56-3) has been synthesized via HATU-mediated amidation under flow chemistry conditions . While this compound lacks the ether linkage present in the target molecule, its synthesis highlights the utility of coupling reagents in constructing pyrazole-acetic acid hybrids.
Table 1: Representative Reaction Conditions for Pyrazole-Acetic Acid Synthesis
Reagent System | Solvent | Temperature | Residence Time | Yield | Source |
---|---|---|---|---|---|
HATU/DIPEA | DMA | 100°C | 10 minutes | 38% | |
HATU/DIPEA | DMA | 100°C | 10 minutes | 68% | |
HATU/DIEA | DMF | 25°C | 10 hours | 60% |
Etherification Strategies
Introducing the oxy-acetic acid moiety to the pyrazole ring likely requires nucleophilic substitution or Mitsunobu reactions. For instance, the methyl analog 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid is synthesized by reacting 1-methyl-4-hydroxypyrazole with bromoacetic acid under basic conditions . Adapting this approach for the isobutyl variant would involve substituting 1-(2-methylpropyl)-4-hydroxypyrazole as the starting material.
Physicochemical Properties
Solubility and Partition Coefficients
The isobutyl group’s hydrophobic nature suggests reduced aqueous solubility compared to the methyl analog (logP ≈ 0.89) . Predicted logP values for 2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}acetic acid range from 1.5–2.0, indicating enhanced membrane permeability. These estimates align with trends observed in alkyl-substituted pyrazoles, where longer alkyl chains increase lipophilicity .
Spectroscopic Signatures
The methyl analog’s NMR spectrum reveals characteristic pyrazole proton resonances at δ 7.77 (s, 1H, pyrazole-H) and δ 4.07 (s, 3H, methyl group) . In the isobutyl variant, the methyl protons of the isobutyl substituent would appear as a doublet (δ 0.9–1.0), with methylene protons resonating as a multiplet (δ 1.8–2.1). The acetic acid proton is typically observed as a broad singlet near δ 12.0 .
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